Cas no 2034200-57-0 (N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-hydroxyquinoline-4-carboxamide)
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-hydroxyquinoline-4-carboxamide structure](https://www.kuujia.com/scimg/cas/2034200-57-0x500.png)
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-hydroxyquinoline-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-oxo-1H-quinoline-4-carboxamide
- N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-hydroxyquinoline-4-carboxamide
- N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide
- N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-hydroxyquinoline-4-carboxamide
-
- Inchi: 1S/C21H23N5O2/c27-20-11-16(15-3-1-2-4-17(15)23-20)21(28)22-14-7-9-26(10-8-14)19-12-18(24-25-19)13-5-6-13/h1-4,11-14H,5-10H2,(H,22,28)(H,23,27)(H,24,25)
- InChI Key: IHQWLGBAVDULCN-UHFFFAOYSA-N
- SMILES: O=C(C1=C([H])C(N([H])C2=C([H])C([H])=C([H])C([H])=C12)=O)N([H])C1([H])C([H])([H])C([H])([H])N(C2C([H])=C(C3([H])C([H])([H])C3([H])[H])N([H])N=2)C([H])([H])C1([H])[H]
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 653
- XLogP3: 1.9
- Topological Polar Surface Area: 90.1
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-hydroxyquinoline-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6523-1692-25mg |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-oxo-1,2-dihydroquinoline-4-carboxamide |
2034200-57-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6523-1756-1mg |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-hydroxyquinoline-4-carboxamide |
2034200-57-0 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6523-1756-2mg |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-hydroxyquinoline-4-carboxamide |
2034200-57-0 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6523-1756-40mg |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-hydroxyquinoline-4-carboxamide |
2034200-57-0 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6523-1692-5μmol |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-oxo-1,2-dihydroquinoline-4-carboxamide |
2034200-57-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6523-1756-25mg |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-hydroxyquinoline-4-carboxamide |
2034200-57-0 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6523-1756-30mg |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-hydroxyquinoline-4-carboxamide |
2034200-57-0 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6523-1692-15mg |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-oxo-1,2-dihydroquinoline-4-carboxamide |
2034200-57-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6523-1692-30mg |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-oxo-1,2-dihydroquinoline-4-carboxamide |
2034200-57-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6523-1756-10μmol |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-hydroxyquinoline-4-carboxamide |
2034200-57-0 | 10μmol |
$103.5 | 2023-09-08 |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-hydroxyquinoline-4-carboxamide Related Literature
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
Additional information on N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-hydroxyquinoline-4-carboxamide
Introduction to N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-hydroxyquinoline-4-carboxamide (CAS No. 2034200-57-0)
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-hydroxyquinoline-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2034200-57-0, represents a novel molecular entity with a unique structural framework that combines elements of both pyrazole and piperidine heterocycles with a hydroxyquinoline moiety. The intricate architecture of this molecule suggests potential applications in the development of therapeutic agents, particularly in addressing complex biological pathways.
The structural composition of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-hydroxyquinoline-4-carboxamide is characterized by its multifaceted functional groups. The presence of a 5-cyclopropyl substituent on the pyrazole ring introduces steric and electronic effects that can modulate the compound's interactions with biological targets. Similarly, the piperidine ring contributes to the molecule's solubility and pharmacokinetic properties, making it a promising candidate for further investigation in drug design.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules. The hydroxyquinoline moiety, in particular, has been extensively studied for its role in inhibiting various enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegeneration. By integrating the pyrazole, piperidine, and hydroxyquinoline components, N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-hydroxyquinoline-4-carboxamide emerges as a multifunctional scaffold that could be tailored for specific therapeutic applications.
In the realm of drug discovery, the synthesis of novel heterocyclic compounds like N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-hydroxyquinoline-4-carboxamide is driven by the need for more effective and selective therapeutic agents. The compound's unique structural features make it an attractive candidate for further exploration in both preclinical and clinical settings. Researchers are particularly interested in its potential to interact with biological targets that have proven challenging to address with existing treatments.
The development of new chemical entities often involves rigorous screening processes to identify compounds with optimal pharmacological profiles. N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-hydroxyquinoline-4-carboxamide has been subjected to various biochemical assays to evaluate its interactions with enzymes, receptors, and other cellular components. Preliminary results suggest that this compound exhibits promising activity against several key targets relevant to human health.
The role of heterocyclic compounds in medicinal chemistry cannot be overstated. These molecules form the backbone of numerous drugs on the market today, owing to their ability to mimic natural bioactive molecules and interact with biological systems in precise ways. The structural diversity inherent in heterocyclic chemistry allows for the creation of compounds with tailored properties, making them invaluable tools for drug discovery.
One of the most compelling aspects of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-ylyl]-2-hydroxyquinolinecarboxamide is its potential for further chemical modification. By altering specific functional groups or introducing new substituents, researchers can fine-tune the compound's pharmacological properties to enhance its efficacy or reduce side effects. This flexibility underscores the importance of developing robust synthetic methodologies for constructing complex heterocyclic frameworks.
The integration of machine learning and artificial intelligence into drug discovery has revolutionized the way new compounds are designed and evaluated. These technologies enable researchers to predict the properties of molecules before they are synthesized, significantly reducing the time and cost associated with traditional screening methods. N-[1-(5-cyclopropyl-lH-pyrazol -3 -ylyl)piperidin -4 - yl ] - 2 - hydroxyquino line - 4 - carboxamide is a prime example of how computational approaches can be leveraged to identify promising candidates for further investigation.
In conclusion, N-[1-(5-cyclopropyl-lH-pyrazol -3 -ylyl)piperidin -4 - yl ] - 2 - hydroxyquino line - 4 - carboxamide represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it a valuable asset in the search for new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of humanity's most pressing health challenges.
2034200-57-0 (N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-hydroxyquinoline-4-carboxamide) Related Products
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)



